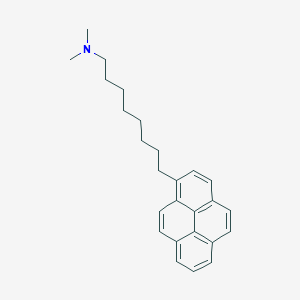

N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine

Beschreibung

N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine is a pyrene-derived amine featuring a dimethylamino group at the terminal end of an octyl chain attached to the pyrene moiety. Pyrene derivatives are widely studied for their photophysical behavior, particularly fluorescence and charge-transfer properties, which are influenced by substituents and molecular geometry . The octyl chain in this compound likely enhances solubility in non-polar solvents and modulates aggregation behavior, while the dimethylamino group may act as an electron donor, enabling donor-acceptor interactions with the pyrene acceptor .

Eigenschaften

CAS-Nummer |

105501-81-3 |

|---|---|

Molekularformel |

C26H31N |

Molekulargewicht |

357.5 g/mol |

IUPAC-Name |

N,N-dimethyl-8-pyren-1-yloctan-1-amine |

InChI |

InChI=1S/C26H31N/c1-27(2)19-8-6-4-3-5-7-10-20-13-14-23-16-15-21-11-9-12-22-17-18-24(20)26(23)25(21)22/h9,11-18H,3-8,10,19H2,1-2H3 |

InChI-Schlüssel |

RKCGVMKRRVKFDJ-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine typically involves the following steps:

Formation of the Octyl Chain: The octyl chain can be synthesized through standard organic synthesis techniques, such as the alkylation of an appropriate starting material.

Attachment of the Pyrene Moiety: The pyrene group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyrene derivative and the octyl chain.

Introduction of the Dimethylamino Group:

Industrial Production Methods

Industrial production of N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new functional groups to the molecule.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrene moiety can engage in π-π stacking interactions. These interactions enable the compound to bind to specific targets and exert its effects.

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethyl-4-(pyren-1-yl)aniline (PyDMA)

- Structure: PyDMA directly links pyrene to a dimethylaniline group via a phenyl ring, creating a donor-acceptor system. The dihedral angle between the pyrene and dimethylaniline planes is 64.12°, reducing conjugation and enabling twisted intramolecular charge transfer (TICT) states .

- Photophysical Properties: PyDMA exhibits unique absorption and emission spectra due to restricted electron transfer between donor and acceptor groups. Its solid-state packing is stabilized by C–H···π interactions, which may quench fluorescence compared to solution states .

- The octyl chain may reduce aggregation-induced quenching, enhancing solid-state emission efficiency.

N-Methyl-N-(perylen-3-ylmethyl)octan-1-amine (Compound S2)

- Structure : This compound replaces pyrene with perylene, a larger polycyclic aromatic hydrocarbon (PAH), and features a similar octyl chain .

- Applications : Used in fiber-optic pH sensors due to perylene’s strong fluorescence and environmental sensitivity. The octyl chain improves compatibility with hydrophobic matrices .

- Comparison : Replacing pyrene with perylene shifts absorption/emission to longer wavelengths. Perylene’s larger π-system increases quantum yield but may reduce solubility compared to pyrene derivatives.

1-Pyrenyl Ynones

- Structure : Synthesized via Friedel-Crafts acylation, these compounds feature an alkyne group attached to pyrene .

- Photophysical Properties : Exhibit higher quantum yields (Φ) and longer fluorescence lifetimes than 1-acetylpyrene. DFT studies reveal stabilized LUMOs due to conjugation with the alkyne .

Silicon-Containing Naphthalene Amines

- Structure : Examples include 8-(Fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine, where silicon modifies electronic properties .

- Properties : These compounds exhibit tunable fluorescence and thermal stability, with melting points ranging from 79–85°C .

- Comparison : The absence of silicon in the target compound simplifies synthesis but may reduce opportunities for electronic modulation via heteroatom substitution.

Data Table: Key Properties of Comparable Compounds

*Theoretical values inferred from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.